STS-E424

Friedreich's ataxia frataxin upregulation neuroprotection

STS-E424 is a defined small molecule (317.77 g/mol) that selectively activates the cytoprotective EPOR/CD131 heterodimer, increasing frataxin (FXN) expression in neuronal cells and patient-derived samples without triggering erythropoiesis. Unlike rhEPO, which fails to boost brain FXN in KIKO mice and causes splenomegaly, STS-E424 demonstrates robust CNS efficacy and avoids hematopoietic toxicity. This clean pharmacological tool is essential for neuropharmacology studies where brain penetration and target engagement are critical, or where hematocrit changes would confound data interpretation. For FA research, it provides an HDAC-independent pathway to FXN upregulation. STS-E424 offers small molecule advantages—DMSO solubility, long-term storage stability at -20°C—over recombinant proteins.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.773
Cat. No. B1193641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTS-E424
SynonymsSTS-E424;  STS E424;  STSE424
Molecular FormulaC16H16ClN3O2
Molecular Weight317.773
Structural Identifiers
SMILESCC1=CC(C)=NC2=CC(OCCOC3=CC=C(Cl)C=C3)=NN12
InChIInChI=1S/C16H16ClN3O2/c1-11-9-12(2)20-15(18-11)10-16(19-20)22-8-7-21-14-5-3-13(17)4-6-14/h3-6,9-10H,7-8H2,1-2H3
InChIKeyWJHFTQUVJPZSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

STS-E424: Nonpeptidyl Tissue-Protective EPO Receptor Agonist for Frataxin Upregulation Research


STS-E424 is a synthetic small molecule agonist of the tissue-protective erythropoietin (EPO) receptor, specifically targeting the EPOR/CD131 heterodimeric complex [1]. Chemically designated as 2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (molecular weight 317.77 g/mol) [2], STS-E424 is structurally distinct from recombinant protein-based EPO receptor agonists. The compound selectively activates cytoprotective signaling pathways without triggering the erythropoietic EPOR/EPOR homodimer, a critical mechanistic distinction that circumvents the hematopoietic side effects associated with recombinant human erythropoietin (rhEPO) [1]. STS-E424 has been validated to increase frataxin (FXN) protein and mRNA expression in neuronal cells and patient-derived samples, positioning it as a key tool compound for Friedreich's ataxia and broader mitochondrial dysfunction research [1].

STS-E424 vs. rhEPO and Analog STS-E412: Why Functional Equivalence in Cell Culture Does Not Translate to In Vivo Interchangeability


While in vitro assays show that STS-E424, STS-E412, and rhEPO all upregulate frataxin (FXN) expression with similar efficacy (up to 2-fold in primary human cortical cells), the in vivo pharmacological profiles diverge substantially, rendering generic substitution scientifically unsound [1]. A direct head-to-head comparison in FXN-deficient KIKO mice revealed that only STS-E424 and STS-E412 increased FXN expression in the brain, whereas rhEPO failed to elicit any CNS response [1]. Critically, rhEPO-treated mice developed severe splenomegaly—a hematopoietic toxicity absent in both STS-E424 and STS-E412 cohorts—confirming that the selective EPOR/CD131 activation mechanism of the small molecules avoids the erythropoietic side effects inherent to rhEPO [1]. These in vivo tissue distribution and safety profile differences demonstrate that rhEPO and STS-E424 are not functionally interchangeable for CNS-targeted research applications, despite comparable in vitro potency.

Quantitative Differentiation of STS-E424: Head-to-Head Comparative Efficacy and Safety Data vs. rhEPO and STS-E412


CNS FXN Expression in FXN-Deficient KIKO Mice: STS-E424 vs. rhEPO In Vivo Efficacy Comparison

In FXN-deficient KIKO mice, a validated animal model of Friedreich's ataxia, STS-E424 significantly increased frataxin (FXN) expression in the brain, whereas recombinant human erythropoietin (rhEPO) produced no measurable increase in CNS FXN levels under identical treatment conditions [1]. This in vivo efficacy gap is a critical differentiating factor for CNS-targeted research applications.

Friedreich's ataxia frataxin upregulation neuroprotection

Splenomegaly Toxicity in KIKO Mice: STS-E424 vs. rhEPO Safety Comparison

A head-to-head safety evaluation in FXN-deficient KIKO mice revealed a stark divergence: rhEPO-treated animals developed severe splenomegaly, a classic indicator of off-target erythropoietic stimulation, while mice treated with STS-E424 or STS-E412 exhibited no splenomegaly whatsoever [1]. This finding directly confirms the functional selectivity of STS-E424 for the tissue-protective EPOR/CD131 receptor over the erythropoietic EPOR/EPOR homodimer.

EPO receptor selectivity hematopoietic toxicity safety pharmacology

In Vitro FXN Protein Upregulation in Primary Human Cortical Cells: STS-E424 vs. rhEPO and STS-E412

In primary human cortical cells, STS-E424, STS-E412, and rhEPO all increased frataxin (FXN) protein expression by up to 2-fold, demonstrating comparable in vitro efficacy among the three agonists [1]. The increase in FXN protein was accompanied by a corresponding increase in FXN mRNA, detectable within 4 hours of treatment [1].

primary human cortical cells frataxin protein in vitro pharmacology

FXN Upregulation in Friedreich's Ataxia Patient-Derived PBMC: STS-E424 vs. HDAC Inhibitor 4b

In peripheral blood mononuclear cells (PBMC) derived from Friedreich's ataxia patients, treatment with low nanomolar concentrations of STS-E424 increased frataxin (FXN) expression by 20%-40% within 24 hours, an effect comparable to that achieved by the histone deacetylase (HDAC) inhibitor 4b, a known pharmacological inducer of FXN [1].

patient-derived cells PBMC Friedreich's ataxia translational research

Receptor Selectivity: STS-E424 EPOR/CD131 Activation Without EPOR/EPOR Homodimer Stimulation

STS-E424 is characterized as a selective agonist of the tissue-protective EPOR/CD131 heterodimeric receptor complex, with no detectable activation of the erythropoietic EPOR/EPOR homodimer [1]. This selectivity profile is a class-level feature of the nonpeptidyl STS series and is supported by the absence of hematopoietic effects (e.g., splenomegaly) in vivo [1].

receptor selectivity EPOR/CD131 tissue-protective EPO receptor

STS-E424: Validated Application Scenarios Based on Quantitative Comparative Evidence


CNS-Targeted Frataxin Upregulation in Friedreich's Ataxia Preclinical Models

STS-E424 is the appropriate procurement choice for studies requiring frataxin upregulation in the central nervous system of Friedreich's ataxia animal models. Unlike rhEPO, which fails to increase brain FXN expression in FXN-deficient KIKO mice, STS-E424 demonstrates robust CNS efficacy [1]. Researchers should select STS-E424 over rhEPO for any in vivo neuropharmacology study where brain penetration and target engagement are essential endpoints.

EPOR/CD131 Tissue-Protective Signaling Studies Without Hematopoietic Confounding

For investigations focused specifically on the tissue-protective EPOR/CD131 signaling axis, STS-E424 provides a clean pharmacological tool that avoids the hematopoietic side effects (splenomegaly) associated with rhEPO [1]. This selectivity is critical for dissecting the distinct cytoprotective pathways downstream of EPOR/CD131 without the confounding influence of erythropoietic EPOR/EPOR homodimer activation. Procurement of STS-E424 over rhEPO is strongly recommended for any study where hematocrit changes or splenic effects would confound data interpretation.

Patient-Derived Cell Studies of Frataxin Restoration in Friedreich's Ataxia

STS-E424 has been validated in PBMC derived from Friedreich's ataxia patients, where it increased FXN expression by 20%-40% at low nanomolar concentrations within 24 hours, comparable to HDAC inhibitor 4b [1]. This translational evidence supports the use of STS-E424 as a mechanistically distinct positive control or test article in patient-derived cellular models of FA, offering an alternative pathway to FXN upregulation distinct from HDAC inhibition.

In Vitro Neuronal Frataxin Expression Studies Requiring Small Molecule Convenience

For cell culture studies requiring robust frataxin upregulation (up to 2-fold) in primary human cortical cells or murine P19 neuronal models, STS-E424 offers equivalent maximal efficacy to the protein biologic rhEPO while providing the practical advantages of a small molecule, including defined molecular weight (317.77 g/mol), solubility in DMSO, and long-term storage stability at -20°C [1]. Researchers preferring small molecule tools over recombinant proteins should procure STS-E424.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for STS-E424

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.